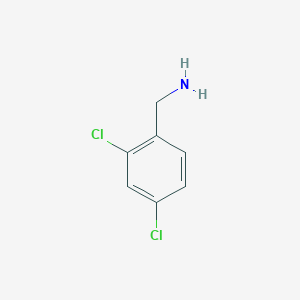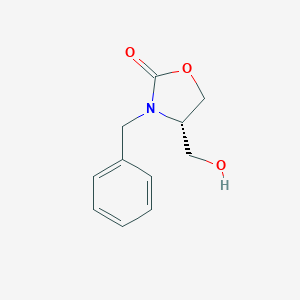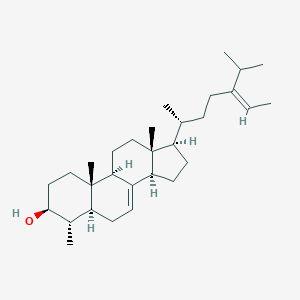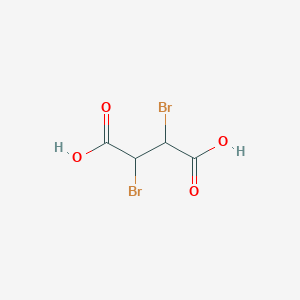
4-Desmethyl-2-methyl Celecoxib
描述
4-Desmethyl-2-methyl Celecoxib is a derivative of Celecoxib, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is characterized by the absence of a methyl group at the fourth position and the presence of a methyl group at the second position on the pyrazole ring. It is primarily used in research settings to study the pharmacological and biochemical properties of Celecoxib and its analogs .
作用机制
Target of Action
The primary target of 4-Desmethyl-2-methyl Celecoxib, like its parent compound Celecoxib, is the cyclooxygenase-2 (COX-2) enzyme . This enzyme plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are major mediators of pain and inflammation .
Mode of Action
This compound acts as a selective noncompetitive inhibitor of the COX-2 enzyme . By selectively inhibiting COX-2, it reduces the production of prostaglandins without causing the gastrointestinal side effects associated with the inhibition of COX-1 .
Biochemical Pathways
The inhibition of COX-2 by this compound disrupts the arachidonic acid metabolic pathway , reducing the synthesis of prostaglandins . This leads to a decrease in inflammation and pain. Additionally, the selective inhibition of COX-2 over COX-1 prevents the disruption of physiological processes regulated by COX-1, such as gastric mucosal protection and platelet aggregation .
Pharmacokinetics
Celecoxib is absorbed moderately when given orally, reaching peak plasma concentrations after 2 to 4 hours . It is extensively protein-bound, primarily to plasma albumin . Celecoxib is metabolized primarily by the cytochrome P450 (CYP) 2C9 isoenzyme .
Result of Action
The result of this compound’s action is a reduction in the symptoms of inflammation, including pain, swelling, and redness. By selectively inhibiting COX-2, it provides anti-inflammatory effects without the gastrointestinal side effects associated with non-selective NSAIDs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of this compound . Furthermore, individual variations in CYP2C9 enzyme activity, due to genetic polymorphisms or other factors, could also impact the drug’s effectiveness .
生化分析
Cellular Effects
Celecoxib, the parent compound, has been shown to have significant effects on various types of cells and cellular processes . It can cause endoplasmic reticulum stress in cancer cells and inhibit tumor proliferation .
Molecular Mechanism
Celecoxib, the parent compound, is known to inhibit COX-2, thereby reducing prostaglandin production .
Temporal Effects in Laboratory Settings
Celecoxib, the parent compound, has been synthesized with deuterium labels for drug metabolism studies .
Dosage Effects in Animal Models
Celecoxib, the parent compound, has been shown to exhibit antitumor activity and prevent the occurrence of chemically induced breast cancer in rat models .
Metabolic Pathways
Celecoxib, the parent compound, is known to be extensively metabolized through a sequential two-step oxidation pathway .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Desmethyl-2-methyl Celecoxib typically involves a multi-step process. One common method includes the Claisen condensation of 4-methylacetophenone with ethyl trifluoroacetate to form a diketone intermediate. This intermediate then undergoes cyclo-condensation with 4-sulfamidophenylhydrazine hydrochloride to yield the desired pyrazole derivative .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis likely follows similar steps to those used in laboratory settings, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and improved purification techniques to enhance efficiency and reduce production costs .
化学反应分析
Types of Reactions: 4-Desmethyl-2-methyl Celecoxib can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
科学研究应用
4-Desmethyl-2-methyl Celecoxib has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of Celecoxib analogs.
Biology: Investigated for its effects on cellular processes and pathways, particularly those involving inflammation and pain.
Medicine: Studied for its potential therapeutic effects and as a model compound for developing new NSAIDs.
Industry: Used in the development and testing of new pharmaceuticals and chemical processes
相似化合物的比较
Celecoxib: The parent compound, known for its selective COX-2 inhibition.
2,5-Dimethyl-Celecoxib: A derivative with enhanced anti-tumor properties.
OSU-03012:
Uniqueness: 4-Desmethyl-2-methyl Celecoxib is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to its analogs. These differences can be valuable in research for understanding the structure-activity relationships and developing new therapeutic agents .
属性
IUPAC Name |
4-[5-(2-methylphenyl)-3-(trifluoromethyl)pyrazol-1-yl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O2S/c1-11-4-2-3-5-14(11)15-10-16(17(18,19)20)22-23(15)12-6-8-13(9-7-12)26(21,24)25/h2-10H,1H3,(H2,21,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGNNQDAQBISHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=CC(=NN2C3=CC=C(C=C3)S(=O)(=O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170569-99-0 | |
| Record name | 4-Desmethyl-2-methyl celecoxib | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0170569990 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 170569-99-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-DESMETHYL-2-METHYL CELECOXIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R33DD74FP2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



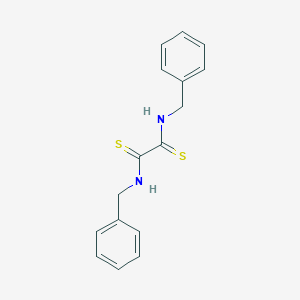



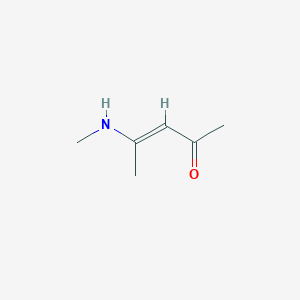


![1,2,3-Trifluoro-5-[4-[4-(4-propylcyclohexyl)cyclohexyl]phenyl]benzene](/img/structure/B146537.png)
